AZD3458

Vue d'ensemble

Description

AZD3458 est un inhibiteur hautement sélectif de la sous-unité catalytique gamma de la phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3Kγ). Ce composé a montré un potentiel significatif dans la promotion des réponses immunitaires antitumorales et l'inversion de la résistance à l'immunothérapie dans les modèles précliniques . PI3Kγ est un régulateur clé de la prolifération, de la survie, de la migration et de l'activation des cellules immunitaires, faisant d'this compound un candidat prometteur pour le traitement de diverses maladies, notamment le cancer .

Mécanisme D'action

Target of Action

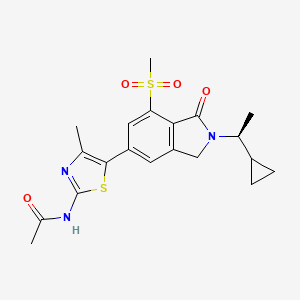

The primary target of (S)-N-(5-(2-(1-cyclopropylethyl)-7-(methylsulfonyl)-1-oxoisoindolin-5-yl)-4-methylthiazol-2-yl)acetamide, also known as AZD3458, is the phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma (PI3Kγ) . PI3Kγ is a key regulator of immune cell proliferation, survival, migration, and activation .

Mode of Action

This compound inhibits the isolated gamma enzyme with an IC50 of 7.9nM, and phosphorylation of Akt in cells with an IC50 of 8nM . It is selective against catalytic subunits alpha, beta, and delta . This inhibition of PI3Kγ leads to a decrease in the activation of downstream signaling pathways, including the Akt pathway .

Biochemical Pathways

The inhibition of PI3Kγ by this compound affects several biochemical pathways. PI3Kγ inhibitors have the potential to treat a variety of diseases including respiratory, inflammatory, metabolic disorders, and cancer . In the context of cancer, PI3Kγ inhibition re-polarizes macrophages to an immuno-stimulatory phenotype, activating a T-cell mediated tumor immune response .

Pharmacokinetics

The pharmacokinetic properties of this compound are suitable for oral administration . .

Result of Action

The result of this compound’s action is a remodeling of the tumor microenvironment. It decreases tumor-associated macrophages by 20% compared to vehicle and reduces overall protein expression of immunosuppressive markers CD206 and PD-L1 . In addition, this compound reduces MDSC/neutrophil activation and promotes cytotoxic T-cell activation in vivo, measured by GzmB and Perforin mRNA and protein expression .

Action Environment

It is known that this compound has shown greater anti-tumor effects when administered in combination with checkpoint inhibitors such as α-pd-1 or α-pd-l1 antibodies in 4t1, llc, ct-26, and mc-38 mouse syngeneic models . This suggests that the tumor microenvironment and the presence of other therapeutic agents can influence the efficacy of this compound.

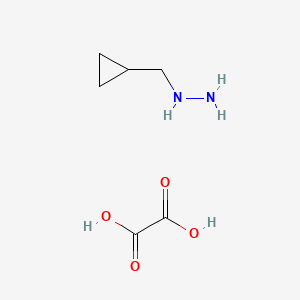

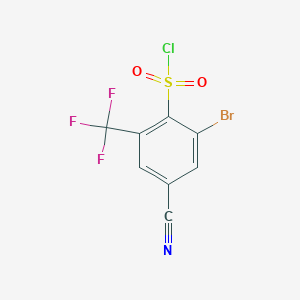

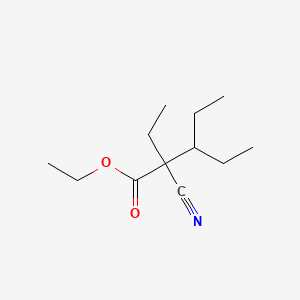

Méthodes De Préparation

La synthèse d'AZD3458 implique plusieurs étapes, y compris la préparation d'intermédiaires clés et les réactions de couplage finales. Les voies de synthèse et les conditions réactionnelles sont optimisées pour atteindre une pureté et un rendement élevés. Les méthodes de production industrielle se concentrent sur la mise à l'échelle de la synthèse tout en maintenant la qualité et la constance du composé .

Analyse Des Réactions Chimiques

AZD3458 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Le composé peut être réduit pour former des dérivés réduits.

Substitution : this compound peut subir des réactions de substitution avec des réactifs courants, conduisant à la formation de dérivés substitués.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

4. Applications de la Recherche Scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier le rôle de PI3Kγ dans divers processus chimiques.

Biologie : Investigué pour ses effets sur la prolifération, la survie, la migration et l'activation des cellules immunitaires.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement du cancer et d'autres maladies en promouvant les réponses immunitaires antitumorales et en inversant la résistance à l'immunothérapie.

Industrie : Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant PI3Kγ

5. Mécanisme d'Action

This compound exerce ses effets en inhibant sélectivement l'enzyme PI3Kγ. Cette inhibition conduit à la repolarisation des macrophages vers un phénotype immunostimulant, activant une réponse immunitaire tumorale médiée par les lymphocytes T. Le composé inhibe la phosphorylation d'Akt dans les cellules, ce qui est une étape clé dans la voie de signalisation PI3Kγ. Cela entraîne le remodelage du microenvironnement tumoral, réduisant les macrophages associés à la tumeur et favorisant l'activation des lymphocytes T cytotoxiques .

Applications De Recherche Scientifique

AZD3458 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of PI3Kγ in various chemical processes.

Biology: Investigated for its effects on immune cell proliferation, survival, migration, and activation.

Medicine: Explored as a potential therapeutic agent for treating cancer and other diseases by promoting anti-tumor immune responses and reversing resistance to immunotherapy.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting PI3Kγ

Comparaison Avec Des Composés Similaires

AZD3458 est unique par sa forte sélectivité pour PI3Kγ, avec une CI 50 cellulaire de 8 nM et une sélectivité 100 fois supérieure à celle de PI3Kδ . Les composés similaires comprennent d'autres inhibiteurs de PI3Kγ, tels que :

IPI-549 : Un autre inhibiteur sélectif de PI3Kγ avec des propriétés antitumorales similaires.

TG100-115 : Un inhibiteur double de PI3Kγ et de PI3Kδ avec une sélectivité plus large.

AS-605240 : Un inhibiteur sélectif de PI3Kγ avec des propriétés pharmacocinétiques différentes.

Comparé à ces composés, this compound a montré une plus grande efficacité dans l'inversion de la résistance tumorale à l'immunothérapie et la promotion des réponses immunitaires antitumorales .

Propriétés

IUPAC Name |

N-[5-[2-[(1S)-1-cyclopropylethyl]-7-methylsulfonyl-1-oxo-3H-isoindol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S2/c1-10-18(28-20(21-10)22-12(3)24)14-7-15-9-23(11(2)13-5-6-13)19(25)17(15)16(8-14)29(4,26)27/h7-8,11,13H,5-6,9H2,1-4H3,(H,21,22,24)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQUFWFUOVDUIO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C)C2=CC3=C(C(=C2)S(=O)(=O)C)C(=O)N(C3)C(C)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)NC(=O)C)C2=CC3=C(C(=C2)S(=O)(=O)C)C(=O)N(C3)[C@@H](C)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

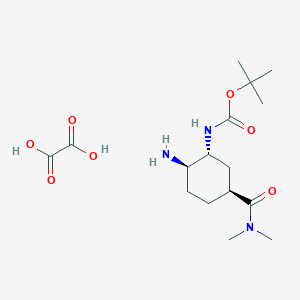

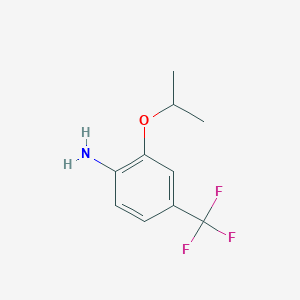

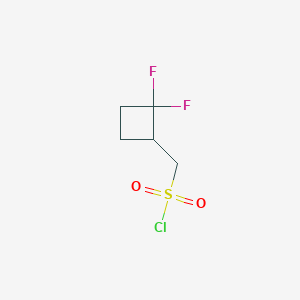

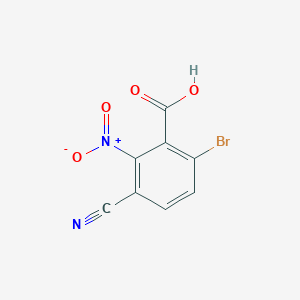

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of AZD3458 and its impact on the tumor microenvironment?

A1: this compound is a highly selective inhibitor of the PI3Kγ isoform. [, ] PI3Kγ plays a crucial role in regulating immune cell function, particularly in macrophages. By inhibiting PI3Kγ, this compound promotes the repolarization of macrophages from an immunosuppressive to an immunostimulatory phenotype. [, ] This shift in macrophage function leads to several changes in the tumor microenvironment (TME), including:

- Reduced immunosuppressive markers: this compound treatment has been shown to decrease the expression of immunosuppressive markers like CD206 on tumor-associated macrophages (TAMs). []

- Increased cytotoxic T cell activation: this compound enhances the activation of cytotoxic T cells, evidenced by increased expression of markers like GzmB. [, ]

- Reduced MDSC/neutrophil activation: The compound also diminishes the activation of myeloid-derived suppressor cells (MDSCs) and neutrophils, further contributing to a less immunosuppressive TME. []

Q2: How does this compound impact the efficacy of checkpoint inhibitors in preclinical cancer models?

A2: Preclinical studies demonstrate that this compound enhances the anti-tumor activity of immune checkpoint inhibitors, particularly those targeting the PD-1/PD-L1 axis. [, ] This enhanced efficacy stems from this compound's ability to remodel the TME, making it more conducive to checkpoint inhibitor activity. Specifically, by reducing immunosuppressive cells and signals while promoting cytotoxic T cell activation, this compound helps overcome resistance mechanisms that often limit the effectiveness of checkpoint inhibitors. [, ]

Q3: Have quantitative systems pharmacology (QSP) models been used to study this compound, and if so, what insights have they provided?

A3: Yes, researchers have developed QSP models to investigate the mechanistic underpinnings of this compound's effects, particularly in combination with checkpoint inhibitors. [] These models incorporate data on this compound's pharmacokinetics, target engagement, and impact on various immune cell populations and signaling pathways within the TME. [] The models have successfully described tumor growth dynamics observed in preclinical studies and provided valuable insights into the synergistic interactions between this compound and checkpoint inhibitors. [] Furthermore, these models are being employed to optimize dosing and scheduling strategies for this combination therapy in clinical trials. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1460561.png)

![5-O-tert-butyl 6a-O-ethyl 3a-(trifluoromethyl)-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5,6a-dicarboxylate](/img/structure/B1460568.png)